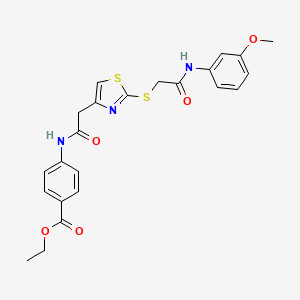

Ethyl 4-(2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

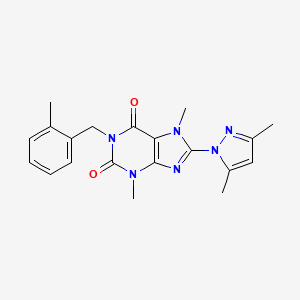

The 2-aminothiazole scaffold is a characteristic structure in drug development. It has several biological activities, acting as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent . Various 2-aminothiazole-based derivatives have been used to treat different diseases .

Synthesis Analysis

There are many methods for the preparation of 2-aminothiazole and their derivatives. The most frequently used method is Hantzsch’s synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides .Molecular Structure Analysis

The 2-aminothiazole scaffold is a part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Structural variations of 2-aminothiazole have produced attention amongst medicinal chemists .Chemical Reactions Analysis

Heterocyclization of 2-aminothiazole with α-bromo-3-methoxyacetophenone proceeded by heating in ethyl alcohol to yield a compound, which underwent heating with 4-iodo-2-(methylthio)pyrimidine in the presence of palladium acetate, cesium carbonate, and triphenyl phosphine .Applications De Recherche Scientifique

Transformations and Synthesis

Chemical Transformations

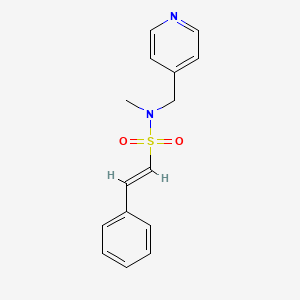

Studies have explored the transformations of related thiazole compounds into various substituted derivatives, indicating the utility of such compounds in the synthesis of diverse chemical entities. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate has been transformed into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, demonstrating the versatility of thiazole derivatives in chemical reactions and potential pharmaceutical applications (Albreht et al., 2009).

Synthesis of Derivatives

Another study reported the convenient synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate derivatives, showcasing the creation of novel compounds with potential for further pharmacological evaluation (Mohamed, 2014).

Biological Activities

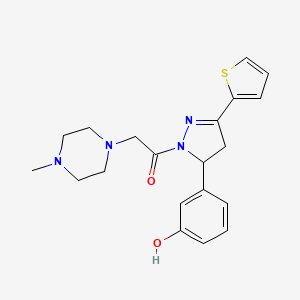

Antimicrobial Agents

New compounds synthesized from thiazole derivatives have been evaluated for their antimicrobial activities, indicating the importance of such compounds in the development of new antimicrobial agents. For example, novel quinazolines derived from similar starting materials have shown efficacy against various microbial strains, suggesting potential therapeutic applications (Desai et al., 2007).

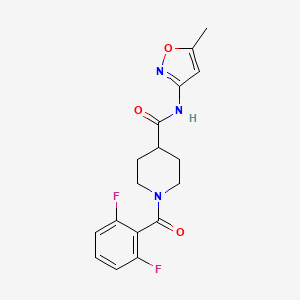

Enzyme Inhibition

Thiazole and its derivatives have been studied for their inhibitory activity against specific enzymes, pointing to their potential role in treating diseases associated with enzyme dysregulation. A study on benzothiazolyl substituted iminothiazolidinones highlighted their role as potent aldose reductase inhibitors, suggesting applications in managing diabetic complications (Saeed et al., 2014).

Structural Analysis

- Crystal Packing and Interactions: Research on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates has revealed insights into their crystal packing, utilizing N⋯π and O⋯π interactions. This study provides valuable information on the structural properties of such compounds, which could be relevant for designing molecules with desired physical and chemical properties (Zhang et al., 2011).

Orientations Futures

The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

Propriétés

IUPAC Name |

ethyl 4-[[2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S2/c1-3-31-22(29)15-7-9-16(10-8-15)24-20(27)12-18-13-32-23(26-18)33-14-21(28)25-17-5-4-6-19(11-17)30-2/h4-11,13H,3,12,14H2,1-2H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYKQWPJEDLKBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2628001.png)

![1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole](/img/structure/B2628007.png)

![Thieno[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B2628010.png)

![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2628013.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)